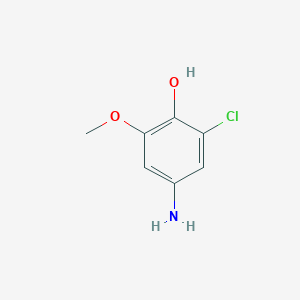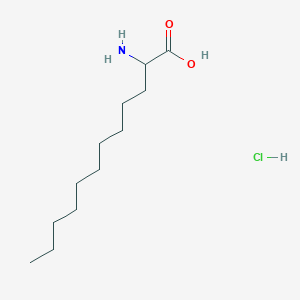
alpha-Aminododecanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aminododecanoic acid hydrochloride: is a derivative of dodecanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an amino group attached to the alpha carbon of the dodecanoic acid chain, and it is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Aminododecanoic acid hydrochloride can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting alpha-bromocarboxylic acid is then treated with ammonia to yield the desired alpha-amino acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic reduction of 12-oxododecanoic acid oxime. This process includes the formation of 12-oxododecanoic acid from vernolic acid, followed by reaction with hydroxylamine hydrochloride to form the oxime, which is then reduced to produce alpha-Aminododecanoic acid .
Chemical Reactions Analysis
Types of Reactions: Alpha-Aminododecanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Amides and esters
Scientific Research Applications
Alpha-Aminododecanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, such as Nylon 12, due to its ability to form long-chain polyamides
Mechanism of Action
The mechanism of action of alpha-Aminododecanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can also participate in metabolic pathways, where it is converted into various intermediates that play crucial roles in cellular processes .
Comparison with Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with a similar carbon chain length but lacking the amino group.
11-Aminoundecanoic acid: Another amino acid with a similar structure but one carbon shorter in the chain.
12-Aminododecanoic acid: The non-hydrochloride form of the compound.
Uniqueness: Alpha-Aminododecanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .
Properties
CAS No. |
92625-27-9 |
|---|---|
Molecular Formula |
C12H26ClNO2 |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
2-aminododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;/h11H,2-10,13H2,1H3,(H,14,15);1H |
InChI Key |
XKAQXBFIVNDXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
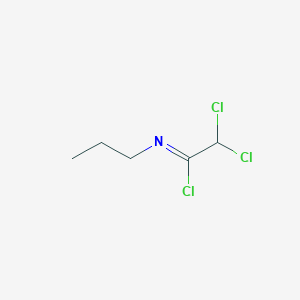
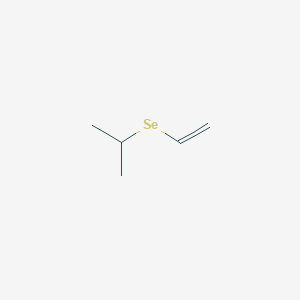
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

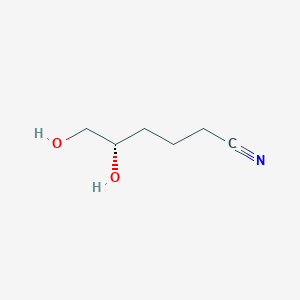

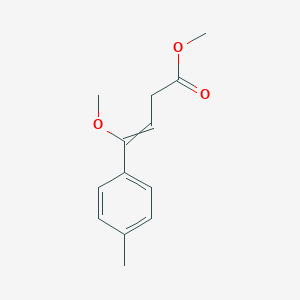
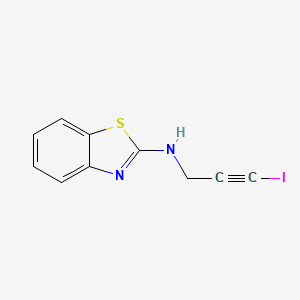
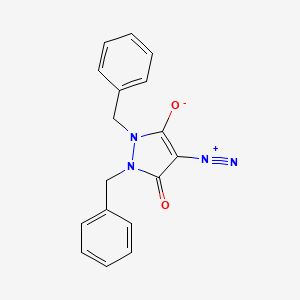
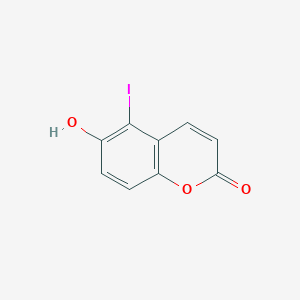
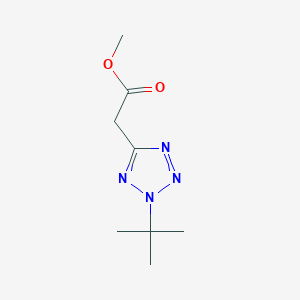
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
